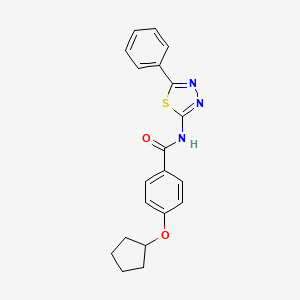
4-(cyclopentyloxy)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(cyclopentyloxy)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is synthesized using a specific method, and its mechanism of action and biochemical and physiological effects have been studied extensively. In
Aplicaciones Científicas De Investigación
4-(cyclopentyloxy)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide has potential applications in various fields of scientific research. One of the primary applications of this compound is in the field of medicinal chemistry, where it is being studied for its potential as a drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Mecanismo De Acción
The mechanism of action of 4-(cyclopentyloxy)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide is not fully understood, but it is believed to act by inhibiting specific enzymes or proteins that are involved in the progression of various diseases. For example, studies have shown that this compound can inhibit the activity of certain kinases, which are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 4-(cyclopentyloxy)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide can have various biochemical and physiological effects depending on the specific disease or condition being studied. For example, in cancer cells, this compound can induce cell cycle arrest and apoptosis, leading to the death of cancer cells. In Alzheimer's disease, this compound can inhibit the aggregation of beta-amyloid peptides, which are believed to play a key role in the development of the disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-(cyclopentyloxy)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide is its potential as a drug candidate for the treatment of various diseases. However, there are also some limitations to its use in lab experiments. For example, this compound can be difficult to synthesize, and it may not be stable under certain conditions, which can make it challenging to work with in the lab.
Direcciones Futuras
There are several future directions for the study of 4-(cyclopentyloxy)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide. One of the primary directions is to further investigate its potential as a drug candidate for the treatment of various diseases. This will involve conducting more preclinical and clinical studies to determine its efficacy and safety in humans. Additionally, research can be conducted to explore the use of this compound in other fields, such as materials science and catalysis. Finally, further studies can be conducted to better understand the mechanism of action of this compound and to identify potential targets for its use in the treatment of various diseases.
In conclusion, 4-(cyclopentyloxy)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide is a chemical compound that has significant potential in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research on this compound will undoubtedly lead to new discoveries and potential applications in the future.
Métodos De Síntesis
The synthesis method for 4-(cyclopentyloxy)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide involves the reaction of 5-phenyl-1,3,4-thiadiazol-2-amine with 4-(cyclopentyloxy)benzoyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform, and the product is obtained by filtration and subsequent purification using column chromatography.
Propiedades
IUPAC Name |
4-cyclopentyloxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c24-18(14-10-12-17(13-11-14)25-16-8-4-5-9-16)21-20-23-22-19(26-20)15-6-2-1-3-7-15/h1-3,6-7,10-13,16H,4-5,8-9H2,(H,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOFQSWSGRXGMMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CC=C(C=C2)C(=O)NC3=NN=C(S3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-methyl-9-propyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate](/img/structure/B5792625.png)
![N-[4-(4-methyl-1-naphthyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B5792635.png)
![N-[amino(1,3-benzoxazol-2-ylamino)methylene]-3-fluorobenzamide](/img/structure/B5792643.png)
![N-{[(4-chlorophenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5792644.png)
![3-(4-chlorophenyl)-N-[2-(4-morpholinyl)phenyl]acrylamide](/img/structure/B5792647.png)
![2-amino-N-(2-chlorophenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5792654.png)
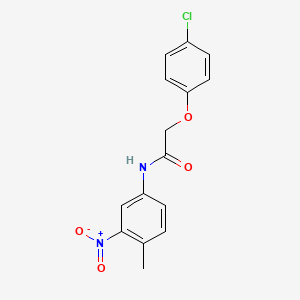

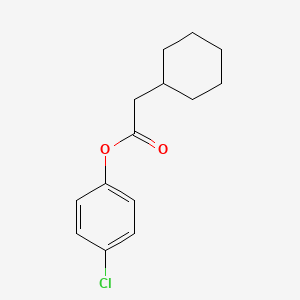
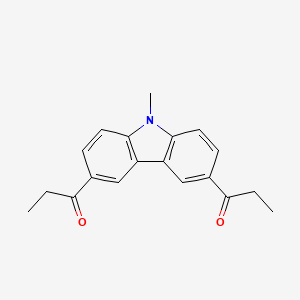
![2-chloro-5-(5-{[(3',5'-dioxo-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-en-4'-yl)imino]methyl}-2-furyl)benzoic acid](/img/structure/B5792709.png)
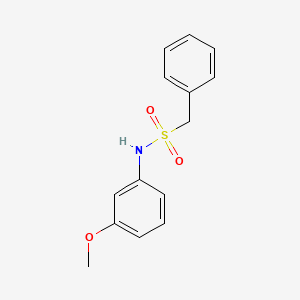
![2-(4-chlorophenyl)-4-{[(4-fluorophenyl)amino]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5792714.png)
![4-({4-[(2,2-dimethylpropanoyl)amino]benzoyl}amino)benzoic acid](/img/structure/B5792722.png)